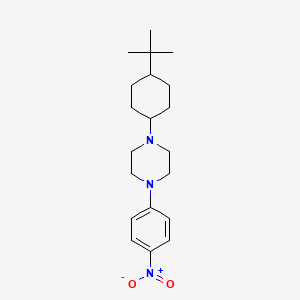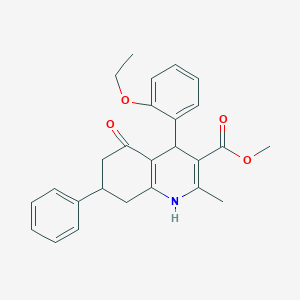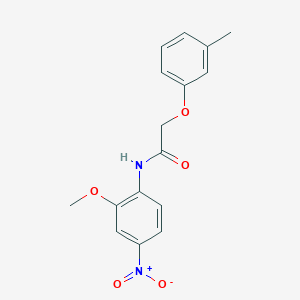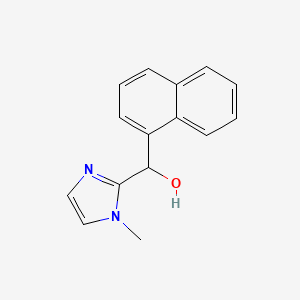
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine, also known as BCTNP, is a piperazine derivative that has been gaining attention in the scientific community for its potential applications in research. BCTNP is a small molecule that can interact with various biological targets, making it a versatile tool for studying biochemical and physiological processes. In
Mechanism of Action
The exact mechanism of action of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at various receptors. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to have a high affinity for several GPCRs, but its binding affinity is lower than that of full agonists or antagonists. This suggests that 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine may act as a modulator of receptor activity rather than a direct activator or inhibitor.
Biochemical and Physiological Effects:
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target receptor. For example, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of attention and working memory. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has also been shown to have anxiolytic effects in animal models, possibly through its interaction with the serotonin receptor 5-HT1A.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine in lab experiments is its versatility. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine can interact with various biological targets, making it a useful tool for studying different physiological processes. Additionally, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is a small molecule that can easily penetrate cell membranes, allowing it to act on intracellular targets. However, there are also some limitations to using 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has a relatively low binding affinity for some receptors, which can make it less effective than other ligands.
Future Directions
There are several future directions for research involving 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine analogs with improved binding affinity and selectivity for specific receptors. Another area of interest is the use of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine in combination with other compounds to study complex physiological processes. Finally, the development of new experimental techniques, such as optogenetics, could allow for more precise control of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine activity in vivo. Overall, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has the potential to be a valuable tool for studying various physiological processes, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine involves the reaction of 4-tert-butylcyclohexylamine and 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is typically around 50%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been used in a wide range of scientific research applications. One of the most common uses of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in various physiological processes, and they are a common target for drug discovery. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to interact with several GPCRs, including the serotonin receptor 5-HT1A and the dopamine receptor D4. By studying the interaction between 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine and these receptors, researchers can gain insights into the structure and function of GPCRs, which can aid in the development of new drugs.
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)16-4-6-17(7-5-16)21-12-14-22(15-13-21)18-8-10-19(11-9-18)23(24)25/h8-11,16-17H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVXELFNDRJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)


![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)

![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)

![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5129596.png)
